

Demethylvestitol: A Technical Overview for Drug Discovery and Development

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Compound of Interest

Compound Name: *Demethylvestitol*

Cat. No.: *B129825*

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Introduction

Demethylvestitol, a naturally occurring isoflavonoid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and while specific quantitative data on its biological activities are limited in publicly available literature, this document outlines the established experimental protocols used to evaluate its potential anti-inflammatory and antiviral effects. Furthermore, it details key signaling pathways that are often modulated by compounds with such activities, providing a framework for future mechanism-of-action studies.

Chemical Properties

A clear identification of a compound is crucial for research and development. The key identifiers for **Demethylvestitol** are summarized below.

Identifier	Value
Molecular Formula	C ₁₅ H ₁₄ O ₄ [1] [2]
CAS Number	65332-45-8 [3] [4]
(R)-Demethylvestitol CAS Number	64190-84-7 [1]
Molecular Weight	258.27 g/mol [1] [2]
IUPAC Name	4-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol [1]

Potential Therapeutic Activities

Preliminary studies suggest that **Demethylvestitol** possesses both anti-inflammatory and antiviral properties. While specific quantitative data such as IC₅₀ values for **Demethylvestitol** were not available in the reviewed literature, this section details the standard experimental protocols used to assess these activities for compounds of this class.

Anti-Inflammatory Activity

The anti-inflammatory potential of a compound is often assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

A standard in vitro method to evaluate the anti-inflammatory activity of a compound is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

- **Cell Culture:** RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** The cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁵ cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cultured cells are then treated with various concentrations of **Demethylvestitol**.

- **Stimulation:** Following a pre-incubation period with the test compound, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production.
- **Nitrite Quantification:** After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
- **Data Analysis:** The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Antiviral Activity

The antiviral efficacy of a compound can be determined by its ability to inhibit viral replication, often measured using a plaque reduction assay.

This assay quantifies the reduction in the formation of viral plaques in cell culture monolayers in the presence of the test compound.

- **Cell Culture:** A suitable host cell line, such as Vero cells, is grown to confluence in 24-well plates.
- **Viral Infection:** The cell monolayers are infected with a known titer of HSV-1.
- **Compound Treatment:** After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of **Demethylvestitol** and a substance like carboxymethyl cellulose to localize the spread of the virus.
- **Plaque Formation:** The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by the virus).
- **Visualization and Counting:** The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

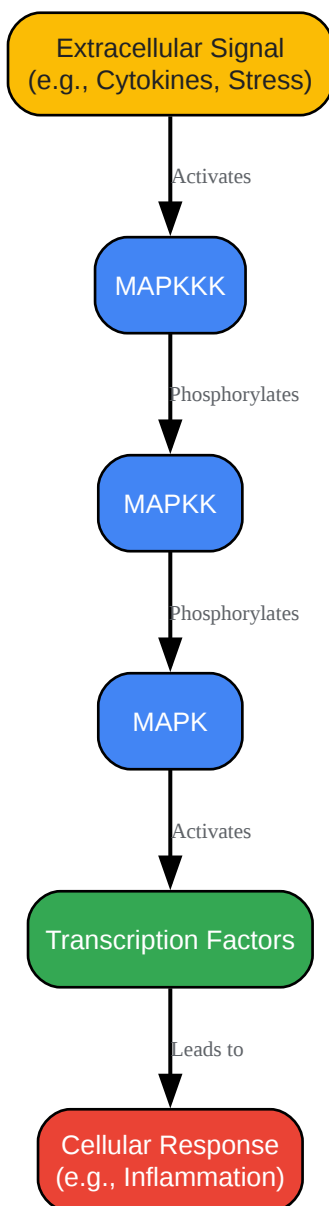
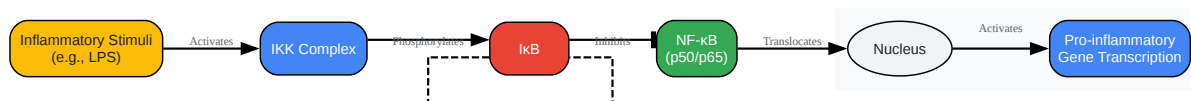
- **Data Analysis:** The percentage of plaque formation inhibition is calculated by comparing the number of plaques in the compound-treated wells to the virus-only control wells. The IC_{50} value, representing the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Potential Mechanisms of Action: Key Signaling Pathways

While the specific molecular targets of **Demethylvestitol** are yet to be fully elucidated, compounds with anti-inflammatory and antiviral properties often exert their effects by modulating key cellular signaling pathways. The following are plausible targets for **Demethylvestitol** that warrant further investigation.

Nuclear Factor-kappa B (NF- κ B) Signaling Pathway

The NF- κ B pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.



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